molecular formula C14H28N2O3 B1520673 tert-Butyl 3-((3-methoxypropyl)amino)piperidine-1-carboxylate CAS No. 887588-18-3

tert-Butyl 3-((3-methoxypropyl)amino)piperidine-1-carboxylate

Cat. No. B1520673
M. Wt: 272.38 g/mol
InChI Key: KHJCDCRTVMUJFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl 3-((3-methoxypropyl)amino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H28N2O3 . It is a derivative of piperidine, a heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-((3-methoxypropyl)amino)piperidine-1-carboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom . Attached to this ring is a tert-butyl carboxylate group and a 3-methoxypropylamino group .

Scientific Research Applications

Synthesis and Intermediate Use in Drug Development

Tert-butyl 3-((3-methoxypropyl)amino)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various pharmacologically relevant compounds. One notable application is its role in the development of renin inhibitors, which are crucial for managing hypertension and cardiovascular diseases. A study highlighted the modification of a potent renin inhibitor's structure to improve its pharmacokinetic profile, maintaining its inhibitory activity while enhancing oral bioavailability. This optimization process involved modifying the chemical structure to interact effectively with the S3 pocket of the renin enzyme, demonstrating the compound's significance in designing new therapeutic agents (Tokuhara et al., 2018).

Molecular Synthesis and Chemical Properties

Research on tert-butyl 3-((3-methoxypropyl)amino)piperidine-1-carboxylate encompasses the synthesis and characterization of related compounds, contributing to a broader understanding of its chemical properties and potential applications. Studies have detailed the synthesis of related esters and piperidine derivatives, which are instrumental in the synthesis of bioactive molecules and the study of their molecular structures through techniques like X-ray crystallography and NMR spectroscopy. These compounds have applications ranging from serving as intermediates in the synthesis of complex organic molecules to the development of new materials with unique properties (Moriguchi et al., 2014).

Applications in Material Science and Analytical Chemistry

The compound and its derivatives find applications beyond pharmaceuticals, including material science and analytical chemistry. For instance, the tert-butyldimethylsilyl derivatives of certain compounds are used in capillary gas chromatography for the quantitative determination of metabolites in urine, demonstrating the utility of tert-butyl piperidine derivatives in analytical methods for diagnosing and monitoring various medical conditions (Muskiet et al., 1981).

properties

IUPAC Name

tert-butyl 3-(3-methoxypropylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16-9-5-7-12(11-16)15-8-6-10-18-4/h12,15H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJCDCRTVMUJFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661744
Record name tert-Butyl 3-[(3-methoxypropyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-((3-methoxypropyl)amino)piperidine-1-carboxylate

CAS RN

887588-18-3
Record name tert-Butyl 3-[(3-methoxypropyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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